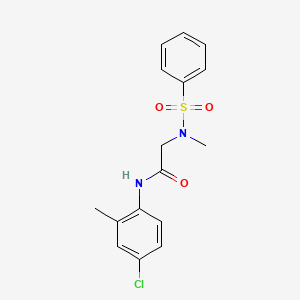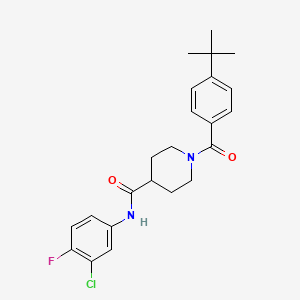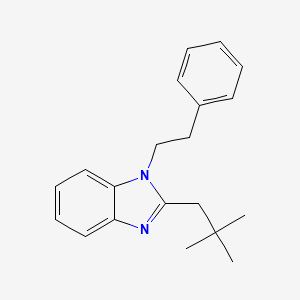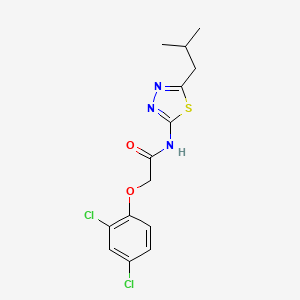
N~1~-(4-chloro-2-methylphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide
Descripción general
Descripción
N~1~-(4-chloro-2-methylphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide, also known as CGP 3466B, is a chemical compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the early 1990s and has since been the subject of numerous scientific investigations.
Mecanismo De Acción
The exact mechanism of action of N~1~-(4-chloro-2-methylphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide 3466B is not fully understood, but it is believed to exert its neuroprotective effects by modulating mitochondrial function and preventing oxidative stress. It has also been shown to inhibit the activation of certain enzymes involved in cell death pathways.
Biochemical and Physiological Effects
Studies have demonstrated that this compound 3466B can protect against neuronal damage and improve cognitive function in animal models of neurodegenerative diseases. It has also been shown to reduce infarct size and improve neurological outcomes in models of stroke.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N~1~-(4-chloro-2-methylphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide 3466B is its ability to protect against cell death in a variety of experimental models. However, its precise mechanism of action is still being elucidated, and more research is needed to fully understand its potential therapeutic applications.
Direcciones Futuras
There are several potential future directions for research on N~1~-(4-chloro-2-methylphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide 3466B. One area of focus could be on developing more specific and potent analogs of the compound. Another potential direction could be on investigating its potential therapeutic applications in other neurological and neurodegenerative disorders. Additionally, more research is needed to fully understand the mechanism of action of this compound 3466B and how it can be optimized for therapeutic use.
Aplicaciones Científicas De Investigación
N~1~-(4-chloro-2-methylphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide 3466B has been studied for its potential neuroprotective effects, particularly in the context of neurodegenerative diseases such as Parkinson's and Alzheimer's. It has also been investigated for its ability to prevent cell death in various models of ischemia and stroke.
Propiedades
IUPAC Name |
2-[benzenesulfonyl(methyl)amino]-N-(4-chloro-2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S/c1-12-10-13(17)8-9-15(12)18-16(20)11-19(2)23(21,22)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USUPLXWHHQDTFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CN(C)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,6-dimethyl-4-[(6-methyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]phenyl acetate](/img/structure/B3535259.png)


![N-{[4-ethyl-5-({2-oxo-2-[(2-phenylethyl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-2-methylbenzamide](/img/structure/B3535290.png)
![N-{[(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}-2-phenoxyacetamide](/img/structure/B3535297.png)
![methyl 4-({[4-(3-nitrophenyl)-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate](/img/structure/B3535303.png)
![ethyl 4-({2-[methyl(phenylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B3535318.png)

![2-({4-ethyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B3535332.png)
![N-(3-chloro-4-fluorophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B3535333.png)

![N-[5-({2-[(2-ethoxyphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B3535361.png)

